molecular formula C9H9N5O2S B14942777 2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid

Cat. No.: B14942777
M. Wt: 251.27 g/mol
InChI Key: QEQQVRTUUIMZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID is a complex organic compound featuring a pyrazine ring, a triazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyrazine moiety. The final step involves the addition of the propanoic acid group under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. The pyrazine and triazole rings can interact with enzymes or receptors, modulating their activity. The sulfur atom in the triazole ring can form covalent bonds with target proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]PROPANOIC ACID is unique due to the presence of both pyrazine and triazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H9N5O2S

Molecular Weight

251.27 g/mol

IUPAC Name

2-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propanoic acid

InChI

InChI=1S/C9H9N5O2S/c1-5(8(15)16)14-7(12-13-9(14)17)6-4-10-2-3-11-6/h2-5H,1H3,(H,13,17)(H,15,16)

InChI Key

QEQQVRTUUIMZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=NNC1=S)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.